N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide, also referred to as HMSB, is a synthetic compound with the molecular formula C14H21NO3S and a molecular weight of 283.391. It has shown potential in various fields of scientific research and industry1.
Synthesis Analysis
The specific synthesis process of HMSB is not detailed in the available resources. However, it’s known that HMSB is a synthetic compound used in various applications like drug synthesis, material science, and biochemistry2.Molecular Structure Analysis
The molecular structure of HMSB consists of a benzamide core with various functional groups attached, including a methoxy group and a methylthio group. The exact structure analysis is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving HMSB are not detailed in the available resources. However, its unique properties make it ideal for various applications like drug synthesis, material science, and biochemistry2.Physical And Chemical Properties Analysis
HMSB has a molecular weight of 283.391. Detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthetic Chemistry and Drug Design Research into sulfonamide derivatives, such as N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide, focuses on their synthesis and potential application in drug design. For instance, sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Zareef et al., 2007).
Cancer Research In the realm of cancer research, aminothiazole-paeonol derivatives, which include sulfonamide functionalities, have shown significant anticancer potential. Specifically, derivatives were found to inhibit the growth of various cancer cell lines, suggesting the potential of sulfonamide-based compounds in developing new anticancer agents (Tsai et al., 2016).
Photodynamic Therapy Sulfonamide derivatives have also been explored for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate potential as photosensitizers in PDT for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Material Science and Corrosion Inhibition In materials science, piperidine derivatives including sulfonamide groups have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors, highlighting the role of sulfonamide derivatives in protecting metals from corrosion (Kaya et al., 2016).
Spectroscopic and Computational Studies Spectroscopic and computational studies have been conducted on sulfonamide molecules to understand their structural characteristics and intermolecular interactions. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was analyzed using various spectroscopic techniques and theoretical approaches, providing insights into the molecular structure and potential applications of such compounds (Karakaya et al., 2015).
Safety And Hazards
The safety and hazards associated with HMSB are not specified in the available resources.
Future Directions
HMSB is a versatile substance with diverse applications in scientific research. Its unique properties enable exploration in various fields such as medicine, environmental studies, and organic synthesis3. The future directions of HMSB research and application are promising, but specific details are not provided in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact the relevant product suppliers145.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-11-9-12(19-3)5-6-13(11)21(17,18)15-10-14(2,16)7-8-20-4/h5-6,9,15-16H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSNBTYLNLZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CCSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxy-2-methylbenzenesulfonamide |
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